Cas no 55002-65-8 (4-(Bromomethyl)thiazol-2(3H)-one)
4-(Bromomethyl)thiazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 55002-65-8
- 2(3H)-Thiazolone, 4-(bromomethyl)-
- 4-(bromomethyl)-3H-1,3-thiazol-2-one
- 4-(Bromomethyl)thiazol-2(3H)-one
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- Inchi: 1S/C4H4BrNOS/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7)
- InChI Key: MLVWGBHJGZAYCV-UHFFFAOYSA-N
- SMILES: BrCC1=CSC(N1)=O
Computed Properties
- Exact Mass: 192.91970g/mol
- Monoisotopic Mass: 192.91970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.826±0.06 g/cm3(Predicted)
- pka: 8.22±0.40(Predicted)
4-(Bromomethyl)thiazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B699395-25mg |
4-(Bromomethyl)thiazol-2(3H)-one |
55002-65-8 | 25mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B699395-50mg |
4-(Bromomethyl)thiazol-2(3H)-one |
55002-65-8 | 50mg |
$ 460.00 | 2023-04-18 | ||
| TRC | B699395-100mg |
4-(Bromomethyl)thiazol-2(3H)-one |
55002-65-8 | 100mg |
$ 873.00 | 2023-04-18 | ||
| TRC | B699395-250mg |
4-(Bromomethyl)thiazol-2(3H)-one |
55002-65-8 | 250mg |
$ 1918.00 | 2023-04-18 | ||
| TRC | B699395-500mg |
4-(Bromomethyl)thiazol-2(3H)-one |
55002-65-8 | 500mg |
$ 4500.00 | 2023-09-08 |
4-(Bromomethyl)thiazol-2(3H)-one Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(Bromomethyl)thiazol-2(3H)-one
Comprehensive Guide to 4-(Bromomethyl)thiazol-2(3H)-one (CAS No. 55002-65-8): Properties, Applications, and Innovations
4-(Bromomethyl)thiazol-2(3H)-one (CAS No. 55002-65-8) is a versatile brominated thiazole derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its thiazolone core and reactive bromomethyl group, serves as a key intermediate in synthesizing biologically active molecules. Its unique structure enables applications in drug discovery, material science, and specialty chemicals, aligning with growing interest in heterocyclic compounds and sustainable synthesis.
The rising demand for 4-(Bromomethyl)thiazol-2(3H)-one correlates with trends in precision medicine and green chemistry. Researchers frequently search for "thiazole derivatives in drug design" or "CAS 55002-65-8 solubility," reflecting its role in optimizing pharmacokinetic properties. Recent studies highlight its utility in constructing anticancer scaffolds and antimicrobial agents, addressing global health challenges like antibiotic resistance. The compound’s electrophilic reactivity also makes it valuable for click chemistry applications, a hotspot in bioconjugation technologies.
From a technical perspective, 55002-65-8 exhibits a molecular weight of 194.04 g/mol and typically appears as a white to off-white crystalline powder. Its bromomethyl moiety facilitates nucleophilic substitutions, enabling modular derivatization—a feature exploited in high-throughput screening libraries. Analytical data (HPLC, NMR) confirms high purity (>98%), critical for reproducible results in structure-activity relationship (SAR) studies. Storage recommendations emphasize protection from moisture and light to maintain stability.
Innovative applications of 4-(Bromomethyl)thiazol-2(3H)-one extend to organic electronics, where thiazole rings enhance charge transport in semiconductors. This intersects with searches for "thiazole-based OLED materials" and "CAS 55002-65-8 suppliers," driven by the push for energy-efficient displays. Environmental considerations have also spurred interest in catalytic bromination methods to produce this compound sustainably, reducing halogen waste.
Quality control protocols for CAS No. 55002-65-8 involve rigorous spectroscopic validation (FTIR, MS) and impurity profiling. Suppliers often provide custom synthesis services to meet diverse R&D needs, from milligram-scale exploratory batches to kilogram quantities for preclinical trials. Regulatory compliance follows REACH and GMP standards where applicable, ensuring safety in industrial and academic settings.
Future prospects for this compound include exploration in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas dominating recent PubMed queries. Its compatibility with microwave-assisted synthesis further positions it as a candidate for accelerated medicinal chemistry workflows. As the scientific community prioritizes fragment-based drug discovery, 4-(Bromomethyl)thiazol-2(3H)-one remains a strategic building block for next-generation therapeutics.
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